N,N'-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine

Description

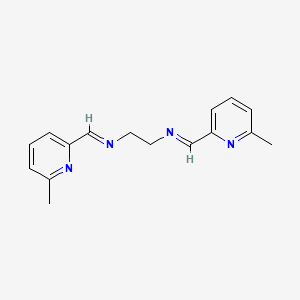

N,N'-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine is a bisimine ligand synthesized via the condensation of ethylenediamine with two equivalents of 6-methyl-2-pyridinecarboxaldehyde. This compound features a flexible ethylenediamine backbone and two pyridyl-derived imine groups substituted with methyl groups at the 6-position of the pyridine rings. Its molecular formula is C₁₆H₁₈N₄, with a molecular weight of 266.35 g/mol (estimated from analogous structures in ). The methyl groups enhance steric bulk and electronic effects, influencing its coordination chemistry and applications in catalysis, metal ion extraction, and bioactivity studies.

Properties

CAS No. |

76418-49-0 |

|---|---|

Molecular Formula |

C16H18N4 |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

1-(6-methylpyridin-2-yl)-N-[2-[(6-methylpyridin-2-yl)methylideneamino]ethyl]methanimine |

InChI |

InChI=1S/C16H18N4/c1-13-5-3-7-15(19-13)11-17-9-10-18-12-16-8-4-6-14(2)20-16/h3-8,11-12H,9-10H2,1-2H3 |

InChI Key |

NCCJTKNIPMUERV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C=NCCN=CC2=CC=CC(=N2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

$$

2 \ \text{(6-methyl-2-pyridinecarboxaldehyde)} + \text{ethylenediamine} \rightarrow \text{this compound} + 2 \ H_2O

$$

Detailed Preparation Methods

Condensation in Organic Solvent

- Reagents : 6-methyl-2-pyridinecarboxaldehyde and ethylenediamine in a 2:1 molar ratio.

- Solvent : Commonly used solvents include ethanol, methanol, or benzene.

- Conditions : The reaction mixture is stirred at room temperature or gently heated (e.g., 60–80°C) to facilitate imine formation.

- Procedure :

- The aldehyde is added dropwise to a stirred solution of ethylenediamine in the solvent.

- The mixture is refluxed or stirred overnight to ensure complete condensation.

- Water formed during the reaction is removed either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by washing the product with water.

- Isolation : The product is isolated by solvent evaporation under reduced pressure, followed by washing and drying.

- Yield : Typically moderate to high yields (30–70%) depending on purification steps.

Use of Dry and Inert Atmosphere

- To prevent hydrolysis of the imine bonds, the reaction is often conducted under an inert atmosphere (argon or nitrogen).

- Dry solvents and reagents are used to minimize water content.

- This approach improves the purity and yield of the ligand.

Purification Techniques

- The crude product is often purified by recrystallization from ethanol or ethyl acetate.

- Alternatively, column chromatography on silica gel using methanol or dichloromethane as eluents can be employed.

- Drying over anhydrous magnesium sulfate (MgSO4) is used to remove residual moisture.

Research Findings and Data

Spectroscopic Characterization

- NMR Spectroscopy : The ^1H NMR spectrum typically shows characteristic imine proton signals around 8.5–9.0 ppm, confirming Schiff base formation.

- IR Spectroscopy : The C=N stretching vibration appears near 1620–1640 cm^-1.

- Elemental Analysis : Confirms the expected C, H, and N content consistent with the ligand formula.

Yield and Purity Data from Literature

| Parameter | Typical Value | Notes |

|---|---|---|

| Reaction temperature | 25–80 °C | Room temperature to reflux conditions |

| Reaction time | 6–24 hours | Overnight stirring common |

| Solvent | Ethanol, methanol, benzene | Choice affects solubility and yield |

| Yield | 33–70% | Depends on purification and scale |

| Product state | Colorless to pale yellow oil/solid | Depends on drying and crystallization |

| NMR (400 MHz, CDCl3) | Imine proton ~8.7 ppm | Confirms Schiff base formation |

Example from Royal Society of Chemistry Supporting Information

- A similar Schiff base ligand was synthesized by dropwise addition of aldehyde to diamine in benzene at 80°C, stirred overnight.

- The oily product was washed with water, dried over MgSO4, and solvent removed to yield a viscous liquid with 33.2% yield.

- NMR data confirmed the expected structure.

Comparative Notes on Preparation Variations

| Method Aspect | Description | Advantages | Disadvantages |

|---|---|---|---|

| Solvent choice | Ethanol, methanol, benzene | Good solubility, easy removal | Benzene is toxic, methanol more polar |

| Temperature | Room temp to reflux (~80°C) | Faster reaction at higher temp | Possible side reactions at high temp |

| Atmosphere | Inert (Ar, N2) vs. air | Prevents hydrolysis, improves yield | Requires inert gas setup |

| Water removal | Azeotropic distillation or washing | Drives equilibrium to product | Additional equipment needed |

| Purification | Recrystallization or chromatography | High purity product | Time-consuming |

Chemical Reactions Analysis

N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents such as sodium borohydride.

Substitution: The pyridyl groups can undergo substitution reactions with electrophiles.

Complexation: It forms stable complexes with metal ions like copper(II), nickel(II), and zinc(II) under appropriate conditions.

Scientific Research Applications

Structural Characteristics

N,N'-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine features a central ethylenediamine backbone with two 6-methyl-2-pyridylmethylene groups attached. The chemical formula is . The compound's structure allows for versatile coordination with metal ions, making it a valuable ligand in various chemical reactions.

Coordination Chemistry

One of the primary applications of this compound is in coordination chemistry. It acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can exhibit unique electronic and magnetic properties, which are essential for developing new materials and catalysts.

Table 1: Coordination Complexes of this compound

| Metal Ion | Complex Type | Stability | Application |

|---|---|---|---|

| Cu(II) | Square Planar | High | Catalysis in organic reactions |

| Ni(II) | Octahedral | Moderate | Sensors for environmental monitoring |

| Co(II) | Octahedral | High | Magnetic materials |

Catalysis

The compound has shown potential as a catalyst in various organic transformations, including oxidation and reduction reactions. Its ability to stabilize metal ions enhances catalytic activity, making it suitable for industrial applications.

Case Study: Catalytic Oxidation Reactions

In a study published by Koppaka et al., the use of this compound as a ligand in platinum complexes demonstrated significant improvements in catalytic efficiency for hydrogenation reactions. The reaction conditions were optimized to achieve high yields with minimal by-products .

Material Science

This compound has been explored for its potential in creating novel materials, particularly in the field of supramolecular chemistry. Its ability to form host-guest complexes allows for the development of selective sensors and drug delivery systems.

Table 2: Material Applications

| Application Area | Description |

|---|---|

| Supramolecular Sensors | Detection of specific analytes through complexation |

| Drug Delivery Systems | Targeted delivery via host-guest interactions |

Recent studies indicate that this compound exhibits biological activity, particularly against certain cancer cell lines. Its derivatives have shown promise as potential therapeutic agents due to their ability to inhibit specific enzymes involved in disease progression.

Case Study: Cytotoxicity Against Cancer Cells

Research has demonstrated that compounds similar to this compound exhibit selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to interfere with metabolic pathways critical for cancer cell survival .

Mechanism of Action

The mechanism of action of N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridyl and ethylenediamine groups coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations

The compound belongs to the broader family of bisimine ligands derived from ethylenediamine. Key structural analogs include:

Key Structural Insights :

- Substituent Effects: Methyl groups on pyridyl rings (target compound) increase hydrophobicity and steric hindrance compared to unsubstituted analogs (e.g., ). This reduces solubility in polar solvents but enhances stability in non-aqueous media.

- Backbone Length : Ethylenediamine-based ligands (target) favor compact metal coordination geometries, while hexane-bridged analogs () enable larger cavity sizes for accommodating bigger metal ions or guest molecules.

Coordination Chemistry and Metal-Binding Behavior

The target compound’s pyridyl groups act as stronger σ-donors compared to phenolic oxygen in salen, leading to distinct metal-binding properties:

Coordination Geometry :

- The target compound typically forms square-planar or octahedral complexes with transition metals, leveraging its two pyridyl and two imine nitrogen donors.

- In contrast, salen’s phenolic oxygen donors favor tetrahedral or square-planar geometries (e.g., Co(II)-salen in ).

Physical and Spectroscopic Properties

Biological Activity

N,N'-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features two pyridyl groups attached to an ethylenediamine backbone. Its unique structure enables it to form stable complexes with various metal ions, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to chelate metal ions . The nitrogen atoms in the pyridyl and ethylenediamine groups coordinate with metal ions, forming stable complexes that can interact with biological macromolecules. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : Metal complexes derived from this compound have shown promise against various pathogens.

- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Research indicates that certain metal complexes of this compound exhibit notable antimicrobial properties. A study highlighted the effectiveness of these compounds against Gram-positive bacteria and fungi, demonstrating a potential application in treating infections caused by resistant strains.

| Metal Complex | Microorganism | Activity |

|---|---|---|

| Cu(II) complex | Staphylococcus aureus | Inhibitory (MIC = 32 µg/mL) |

| Ni(II) complex | Escherichia coli | Moderate (MIC = 64 µg/mL) |

| Zn(II) complex | Candida albicans | Strong (MIC = 16 µg/mL) |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro tests demonstrated that certain metal complexes could induce apoptosis in cancer cell lines, such as HeLa and MCF-7.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.5 | Apoptosis induction |

| MCF-7 | 12.3 | Cell cycle arrest |

| A549 | 10.0 | Reactive oxygen species generation |

Case Studies

-

Antimicrobial Efficacy Against MRSA

A study investigated the efficacy of a copper(II) complex of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent for resistant infections. -

Cytotoxicity in Cancer Research

In another study, the effects of this compound on human breast cancer cells were evaluated. The results indicated that treatment with the zinc(II) complex led to a decrease in cell viability by over 50% after 48 hours, primarily through apoptosis-related pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine?

- Methodological Answer : The ligand is synthesized via Schiff base condensation between 6-methylpyridine-2-carbaldehyde and ethylenediamine under reflux conditions. A Dean-Stark apparatus is recommended to remove water, driving the reaction to completion. Solvents like toluene or dichloromethane are used, followed by recrystallization for purification (yield ~40%) . Key parameters include stoichiometric control (2:1 aldehyde-to-diamine ratio) and inert gas (N₂) purging to prevent oxidation.

Q. Which characterization techniques are critical for confirming the ligand’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and confirms the planar arrangement of pyridylmethylene groups and the all-trans conformation of the hexane chain (e.g., orthorhombic Pbca symmetry, a = 7.27 Å, b = 12.67 Å, c = 20.46 Å) .

- Spectroscopy : FTIR identifies C=N stretching (~1600–1640 cm⁻¹), while UV-Vis (λmax ~410 nm in Co(II) complexes) confirms metal coordination .

- Mass spectrometry : Validates molecular weight (e.g., m/z = 322.45 for C₂₀H₂₆N₄) .

Q. What safety protocols are essential when handling this ligand?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid skin/eye irritation (Category 2/2A per GHS) .

- Spill Management : Absorb spills with inert material (e.g., sand) and avoid aqueous washdown to prevent environmental contamination .

- Storage : Store in airtight containers away from oxidizers at room temperature .

Advanced Research Questions

Q. How does the ligand’s chain length influence metal-organic framework (MOF) design?

- Methodological Answer : The hexane spacer allows tunable cavity sizes in MOFs. For example, longer chains increase intermetallic distances, affecting gas adsorption (e.g., H₂, CO₂). Computational modeling (DFT) and crystallographic data (e.g., angle between pyridylmethylene and chain planes: ~53.8°) guide structural predictions .

Q. How to address contradictions in spectrophotometric data for metal complexes of this ligand?

- Methodological Answer : Discrepancies in λmax (e.g., 410 nm vs. 425 nm) may arise from:

- pH effects : Optimal Co(II) complexation occurs at pH 6.0; deviations alter ligand protonation .

- Solvent polarity : Polar solvents (e.g., DMF) redshift absorption via solvatochromism.

- Metal-ligand ratio : Excess ligand (≥2:1) may form bis-complexes, shifting λmax . Validate via Job’s plot analysis.

Q. What strategies improve low yields in ligand synthesis?

- Methodological Answer :

- Catalyst optimization : Add acetic acid (0.1–1.0 mol%) to accelerate imine formation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure ligand from byproducts.

- Solvent screening : Switch to THF or ethanol for higher solubility of intermediates .

Q. Can this ligand enable selective separation of structural isomers (e.g., methylpyridines)?

- Methodological Answer : Yes. Host-guest chemistry exploits π-π stacking and van der Waals interactions. Recrystallization from 3-methylpyridine/4-methylpyridine mixtures with N,N′-bis(9-phenylxanthenyl)ethylenediamine achieves ~91.6% 3MP selectivity. Optimize solvent (toluene) and cooling rates to enhance inclusion efficiency .

Applications in Advanced Research

Q. How is this ligand utilized in environmental remediation?

- Methodological Answer :

- Heavy metal removal : Chelating resins functionalized with the ligand show high affinity for Cu(II) and Co(II) (e.g., adsorption capacity ≥150 mg/g at pH 6–7) .

- Dye degradation : Co(II)-salen complexes photocatalyze methylene blue degradation under sunlight (rate constant K = 5.46 × 10⁻⁵ s⁻¹) .

Q. What role does the ligand play in studying DNA interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.